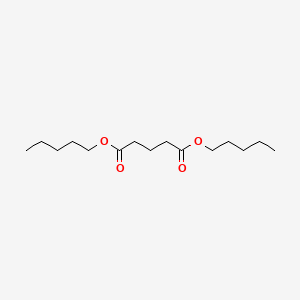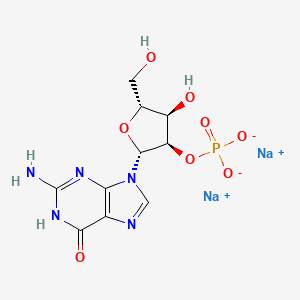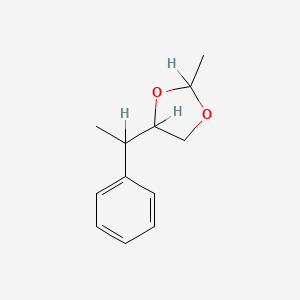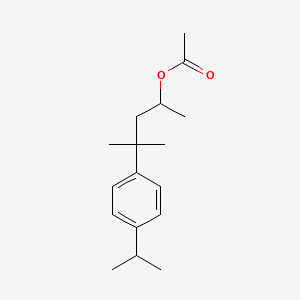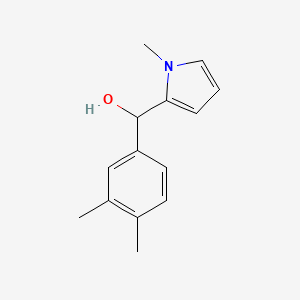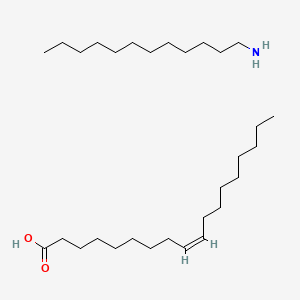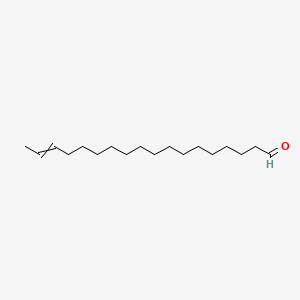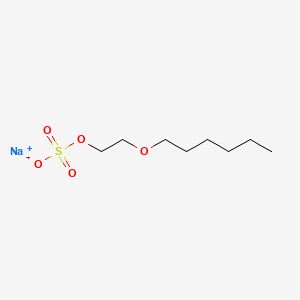
7-Hexadecenedioic acid, (7Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hexadecenedioic acid, (7Z)-, typically involves the use of unsaturated fatty acids as starting materials. One common method is the oxidative cleavage of oleic acid, which can be achieved using reagents such as potassium permanganate (KMnO4) or ozone (O3). The reaction conditions often include a solvent like acetone or dichloromethane and are carried out at low temperatures to prevent over-oxidation.
Industrial Production Methods: In an industrial setting, the production of 7-Hexadecenedioic acid, (7Z)-, may involve the catalytic hydrogenation of unsaturated fatty acids followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation, while oxidation can be performed using air or oxygen in the presence of a catalyst like cobalt acetate.
Análisis De Reacciones Químicas
Types of Reactions: 7-Hexadecenedioic acid, (7Z)-, undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms adjacent to the carboxylic acid groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3), or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
7-Hexadecenedioic acid, (7Z)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its role in cellular metabolism and as a component of lipid membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable plastics and as a precursor for surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 7-Hexadecenedioic acid, (7Z)-, involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Hexadecanoic acid (Palmitic acid): A saturated fatty acid with no double bonds.
Oleic acid: A monounsaturated fatty acid with a double bond at the 9th position.
7-Hexadecenoic acid: A monounsaturated fatty acid with a double bond at the 7th position but only one carboxylic acid group.
Uniqueness: 7-Hexadecenedioic acid, (7Z)-, is unique due to its dicarboxylic nature and the specific position of the double bond. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its monocarboxylic or saturated counterparts.
Propiedades
Número CAS |
253687-18-2 |
|---|---|
Fórmula molecular |
C16H28O4 |
Peso molecular |
284.39 g/mol |
Nombre IUPAC |
(Z)-hexadec-7-enedioic acid |
InChI |
InChI=1S/C16H28O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1,3H,2,4-14H2,(H,17,18)(H,19,20)/b3-1- |
Clave InChI |
NJNZHDLLCUGGBQ-IWQZZHSRSA-N |
SMILES isomérico |
C(CCC/C=C\CCCCCC(=O)O)CCCC(=O)O |
SMILES canónico |
C(CCCC=CCCCCCC(=O)O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



